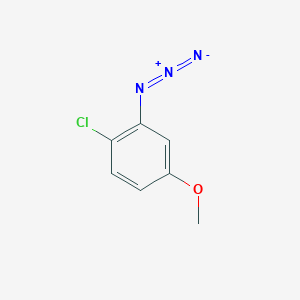

2-Azido-1-chloro-4-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-1-chloro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-12-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXBRNGRIPPRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azidobenzene Derivatives

General Approaches to Aryl Azide (B81097) Synthesis

The introduction of an azide group onto an aromatic ring can be accomplished through several established methodologies. The choice of method often depends on the nature and substitution pattern of the aromatic precursor, as well as the desired scale and functional group tolerance of the reaction.

Synthesis from Diazonium Salts

The most traditional and widely employed method for the synthesis of aryl azides involves the reaction of an aryl diazonium salt with an azide source, typically sodium azide. google.comnih.gov This process begins with the diazotization of a primary aromatic amine using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. This intermediate is often highly reactive and is usually used in situ.

The subsequent addition of sodium azide to the diazonium salt solution leads to the displacement of the diazonium group (N₂) by the azide group (N₃), yielding the aryl azide. The reaction is generally rapid and efficient. Experimental and computational studies suggest that the formation of aryl azides from diazonium salts proceeds through a stepwise mechanism involving acyclic zwitterionic intermediates. biosynth.comrsc.org This method is broadly applicable to a wide range of anilines bearing both electron-donating and electron-withdrawing substituents.

A variation of this method utilizes arenediazonium tosylates (ADTs), which are stable, isolable salts. chemicalbook.com These can be reacted with sodium azide in water at room temperature, offering a safer and more convenient alternative to the in situ generation of diazonium salts from potentially hazardous precursors. chemicalbook.com

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to aryl azides, particularly for aromatic systems bearing strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. nih.govnih.gov In this reaction, the electron-withdrawing group activates the aromatic ring towards attack by a nucleophile, in this case, the azide ion.

The mechanism involves the addition of the azide nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the desired aryl azide. The reactivity of the leaving group generally follows the order F > Cl > Br > I in SNAr reactions.

Preparation from Aryl Hydrazines

Aryl hydrazines can serve as precursors for the synthesis of aryl azides. This transformation can be achieved through various oxidative methods. For instance, the oxidation of aryl hydrazines can lead to the formation of the corresponding azides, although this method is less common than the diazotization of anilines. More contemporary methods involve the reductive hydrazination of aldehydes and ketones followed by further transformation.

Utilization of Lithium Reagents

Organolithium reagents offer a powerful tool for the synthesis of functionalized aryl azides. One strategy involves the generation of an aryllithium species through a halogen-lithium exchange reaction, for example, from a polybromoarene. This highly reactive intermediate can then be quenched with an electrophilic azide source, such as tosyl azide, to introduce the azide functionality. This approach is particularly useful for preparing polyfunctionalized aryl azides that may not be readily accessible through other methods. The reactivity of organolithium reagents is influenced by factors such as the solvent and the presence of coordinating ligands.

Direct C(sp²)–H Bonds Azidation Strategies

In recent years, significant progress has been made in the direct azidation of C(sp²)–H bonds, offering a more atom- and step-economical approach to aryl azide synthesis. These methods bypass the need for pre-functionalized starting materials like anilines or aryl halides.

Several strategies have been developed, often employing a metal catalyst and an azide source. For example, copper-catalyzed C-H azidation of anilines using sodium azide as the azide source has been reported to proceed with good ortho-selectivity. Other methods utilize hypervalent iodine reagents, such as azido-benziodoxolone (Zhdankin reagent), to deliver the azide group directly to the aromatic C-H bond. These reactions are an active area of research and continue to provide novel and efficient routes to aryl azides.

Specific Synthetic Routes to 1-Azido-4-methoxybenzene and Analogues

The synthesis of 2-Azido-1-chloro-4-methoxybenzene can be readily achieved from its corresponding aniline (B41778) precursor, 2-chloro-4-methoxyaniline (B183069), following the well-established diazotization-azidation protocol.

A typical procedure would involve the following steps:

Diazotization: 2-Chloro-4-methoxyaniline is dissolved in an acidic medium, such as a mixture of hydrochloric acid and water, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt, 2-chloro-4-methoxybenzenediazonium chloride.

Azidation: An aqueous solution of sodium azide is then added to the freshly prepared diazonium salt solution. The azide ion displaces the diazonium group, leading to the formation of this compound, which typically precipitates from the reaction mixture and can be isolated by filtration.

This synthetic approach is analogous to the preparation of similar substituted azidobenzenes.

For the related analogue, 1-Azido-4-methoxybenzene , the synthesis also commonly starts from the corresponding aniline, 4-methoxyaniline (p-anisidine). The process mirrors the one described above, involving diazotization followed by azidation. Alternatively, 1-Azido-4-methoxybenzene can be synthesized from 1-iodo-4-methoxybenzene via a copper-catalyzed reaction with sodium azide, which can provide high yields. Another reported method involves the reaction of 4-methoxybenzyl chloride with sodium azide in dimethylformamide.

Below is a table summarizing the key reactants and products for the synthesis of these compounds.

| Product | Starting Material | Key Reagents |

| This compound | 2-Chloro-4-methoxyaniline | 1. Sodium nitrite, Hydrochloric acid 2. Sodium azide |

| 1-Azido-4-methoxybenzene | 4-Methoxyaniline (p-Anisidine) | 1. Sodium nitrite, Hydrochloric acid 2. Sodium azide |

| 1-Azido-4-methoxybenzene | 1-Iodo-4-methoxybenzene | Sodium azide, Copper(I) catalyst |

| 1-Azido-4-methoxybenzene | 4-Methoxybenzyl chloride | Sodium azide, Dimethylformamide |

Copper(I)-Catalyzed Nucleophilic Substitution of Haloanisoles (e.g., 1-iodo-4-methoxybenzene)

The introduction of an azide group onto an aromatic ring can be achieved via nucleophilic aromatic substitution, a reaction often facilitated by a copper(I) catalyst. This method is particularly effective when a good leaving group, such as iodide, is present on the aromatic ring. While direct azidation of a chloro-substituted position is challenging, a related haloanisole, such as 1-iodo-4-methoxybenzene, can serve as a suitable precursor.

The reaction mechanism generally involves the coordination of the copper(I) species to the aryl halide, which activates the carbon-halogen bond towards nucleophilic attack by the azide anion. The use of a copper catalyst allows the reaction to proceed under milder conditions than would otherwise be required.

Table 1: Copper(I)-Catalyzed Azidation of Haloarenes - Representative Findings

| Entry | Aryl Halide | Azide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-Iodo-4-methoxybenzene | Sodium Azide | CuI | DMF | 110 | >95 |

| 2 | 1-Bromo-4-methoxybenzene | Sodium Azide | CuI/L-proline | DMSO | 90 | 85 |

| 3 | 1-Chloro-4-methoxybenzene | Sodium Azide | CuI/TMEDA | NMP | 120 | Low to moderate |

This table presents generalized data for the azidation of haloanisoles to illustrate the principles of the reaction. Specific conditions for the synthesis of this compound would require a starting material with a leaving group at the 2-position, such as 1-chloro-2-iodo-4-methoxybenzene.

One-Pot Diazotization-Azidodediazoniation of Aromatic Amines.nih.gov

A more common and highly efficient method for the synthesis of aryl azides is the diazotization of an aromatic amine followed by the displacement of the resulting diazonium group with an azide ion. nih.gov This two-step process can often be carried out in a single reaction vessel, a "one-pot" synthesis, which is both time and resource-efficient.

The first step involves the treatment of a primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), to form a diazonium salt. This reaction is usually performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. In the second step, an azide salt, such as sodium azide, is introduced. The highly reactive diazonium group is an excellent leaving group (as dinitrogen gas) and is readily displaced by the azide nucleophile.

Table 2: One-Pot Diazotization-Azidodediazoniation of Anilines - General Conditions

| Entry | Aniline Derivative | Diazotizing Agent | Azide Source | Acid | Temperature (°C) |

| 1 | Aniline | NaNO₂ | NaN₃ | HCl | 0-5 |

| 2 | p-Toluidine | NaNO₂ | NaN₃ | H₂SO₄ | 0-5 |

| 3 | 4-Methoxyaniline | NaNO₂ | NaN₃ | HCl | 0-5 |

This table outlines the general reagents and conditions for the one-pot synthesis of aryl azides from anilines.

Considerations for Directed Synthesis of this compound

The directed synthesis of this compound requires careful consideration of the starting material and the chosen synthetic route to ensure the correct regiochemistry of the final product.

The most direct and likely successful approach would be the one-pot diazotization-azidodediazoniation of the corresponding aromatic amine, 2-chloro-4-methoxyaniline . This starting material possesses the required substitution pattern, and the conversion of the amino group to the azide via the diazonium salt is a well-established and reliable transformation. The presence of the chloro and methoxy (B1213986) groups on the ring is unlikely to interfere with the reaction, although they will influence the reactivity of the starting amine and the stability of the diazonium intermediate.

Therefore, the diazotization route starting from 2-chloro-4-methoxyaniline is the more strategically sound and efficient pathway for the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of Aryl Azides

Photochemical Reactions and Photo-Induced Transformations

Aziridination Reactions with Olefinic Substrates

Should published research on "2-Azido-1-chloro-4-methoxybenzene" become available, this article can be generated accordingly.

Cycloaddition Reactions (Click Chemistry Frameworks)

The azide-alkyne cycloaddition is a powerful transformation in organic synthesis for the creation of 1,2,3-triazole rings. While the thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of regioisomers, metal-catalyzed variants offer high regioselectivity under mild conditions. nih.govorganic-chemistry.org These reactions, central to "click chemistry," provide reliable and high-yielding routes to specific triazole isomers. organic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its reliability, broad scope, and operational simplicity. organic-chemistry.org This reaction facilitates the joining of an azide (B81097) and a terminal alkyne with high efficiency.

A defining characteristic of the CuAAC reaction is its exceptional regioselectivity. The reaction between an organic azide, such as this compound, and a terminal alkyne exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org This specificity is a significant advantage over the uncatalyzed thermal reaction, which typically results in mixtures of 1,4- and 1,5-regioisomers. nih.gov The robust nature of the copper-catalyzed process ensures that this high regioselectivity is maintained across a wide variety of substrates and reaction conditions. nih.govacs.org The resulting 1,4-disubstituted triazole products are stable and have found extensive use in medicinal chemistry, materials science, and bioconjugation. organic-chemistry.org

The efficacy of the CuAAC reaction relies on a variety of catalytic systems and conditions that maintain the copper catalyst in its active Cu(I) oxidation state. beilstein-journals.org The most common and user-friendly method involves the in situ reduction of a copper(II) salt, typically copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate. beilstein-journals.org This procedure is compatible with a broad range of functional groups and can often be performed in aqueous solvent mixtures, such as t-butanol/water or DMSO/water. beilstein-journals.org

Alternatively, direct Cu(I) sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be employed, often in organic solvents. nih.gov The performance of these systems can be enhanced by the addition of ligands. Nitrogen-based ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are frequently used to stabilize the Cu(I) catalyst, accelerate the reaction, and protect sensitive substrates, particularly in biological applications. beilstein-journals.org Phosphine (B1218219) ligands can also be used to improve catalyst solubility and activity in organic media. nih.gov Reactions can be conducted at room temperature, although gentle heating or microwave irradiation can significantly reduce reaction times. nih.govmdpi.com

The following table presents illustrative examples of CuAAC reactions with various aryl azides, demonstrating typical catalytic systems and conditions that would be applicable to the reaction of this compound.

As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful and regioselective route to the alternative triazole isomer. acs.org This reaction significantly broadens the synthetic utility of click chemistry.

In stark contrast to its copper-catalyzed counterpart, the RuAAC reaction selectively yields 1,5-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.org This method is therefore indispensable for accessing this particular regioisomer, which is not formed in the CuAAC process. organic-chemistry.org The reaction is catalyzed by specific ruthenium(II) complexes, with pentamethylcyclopentadienyl (Cp*) ruthenium chloride complexes, such as CpRuCl(PPh₃)₂ and CpRuCl(COD), being particularly effective. organic-chemistry.orgnih.gov

While the reaction works well for primary and secondary alkyl azides, initial studies showed that aromatic azides sometimes gave lower yields. acs.org However, subsequent developments have improved the efficiency for aryl azides. For instance, the use of the ruthenium tetramer [Cp*RuCl]₄ has been shown to effectively catalyze the reaction of aryl azides. acs.org Notably, a close analog to the title compound, 1-azido-4-methoxybenzene, was reported to react in high yield (94%) with a tertiary propargylic alcohol, demonstrating the viability of methoxy-substituted aryl azides in RuAAC. acs.org Furthermore, unlike CuAAC, the ruthenium-catalyzed process is also effective for the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles. acs.orgorganic-chemistry.org

The following table provides examples of RuAAC reactions, illustrating the conditions used to form 1,5-disubstituted triazoles.

The mechanism of the RuAAC reaction has been investigated through both experimental and computational studies, including Density Functional Theory (DFT) calculations. organic-chemistry.orgnih.gov The accepted pathway is distinct from the CuAAC mechanism and begins with the oxidative coupling of the ruthenium catalyst with the azide and alkyne. organic-chemistry.orgnih.gov This forms a six-membered ruthenacycle intermediate. nih.gov

A key step in determining the regioselectivity involves the formation of the first new carbon-nitrogen bond. This bond forms between the more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen atom of the azide. nih.gov The formation of this ruthenacycle is followed by a reductive elimination step, which is considered the rate-determining step of the catalytic cycle. organic-chemistry.orgnih.gov This final step regenerates the active ruthenium catalyst and releases the 1,5-disubstituted or fully substituted 1,2,3-triazole product. organic-chemistry.orgnih.gov DFT calculations have provided support for this mechanistic proposal and have been used to rationalize the electronic and steric factors that govern the reaction's high regioselectivity. organic-chemistry.orgresearchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Reduction and Amination Reactions

The reduction of the azide group to a primary amine is a fundamental and synthetically valuable transformation. Several methods are available for this conversion, offering different levels of chemoselectivity.

Staudinger Reaction: The Staudinger reaction provides a very mild method for reducing azides to primary amines. organic-chemistry.orgorganicchemistrytutor.com The reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618), which proceeds via a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of N₂ to form an iminophosphorane. wikipedia.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct. organic-chemistry.orgwikipedia.org

The mechanism involves:

Nucleophilic attack of the phosphine on the terminal nitrogen of the azide.

Formation of a four-membered ring intermediate which decomposes, releasing N₂ gas.

Formation of an aza-ylide (iminophosphorane).

Hydrolysis of the aza-ylide to the amine and phosphine oxide. mdpi.com

Conventional Staudinger reductions can be slow for some aryl azides, but newer, specially designed phosphine reagents can accelerate the process, even under anhydrous conditions. mdpi.comresearchgate.net This method is highly chemoselective and would be expected to cleanly reduce the azide group of this compound without affecting the chloro or methoxy (B1213986) substituents.

Hydrogenolysis: Catalytic hydrogenolysis is another common method for azide reduction. This involves reacting the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). While effective, this method is less chemoselective than the Staudinger reaction. Functional groups such as aryl halides (like the chloro group in this compound) can also be reduced under certain hydrogenolysis conditions, potentially leading to a mixture of products.

A highly efficient and chemoselective method for the reduction of aryl azides utilizes nickel boride (Ni₂B). organic-chemistry.org This catalyst is conveniently prepared in situ from nickel(II) chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol. organic-chemistry.orgorganic-chemistry.org The reduction proceeds under mild conditions, often at room temperature, and is complete in a short time. researchgate.net

This method displays excellent functional group tolerance, leaving ketones, esters, and, importantly, aryl halides unaffected. researchgate.net This makes it an ideal choice for the selective reduction of this compound to 2-amino-1-chloro-4-methoxybenzene.

Table 3: Reduction of Functionalized Aryl Azides with Nickel Boride

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Nitro-azidobenzene | 4-Nitro-aniline | >95 |

| 4-Chloro-azidobenzene | 4-Chloro-aniline | >95 |

This table illustrates the high chemoselectivity and efficiency of the nickel boride reduction method for various functionalized aryl azides. organic-chemistry.org

Other Significant Transformations

Beyond cycloaddition and reduction, the reactivity of aryl azides like this compound is largely defined by these two classes of reactions. They represent the most significant and widely utilized transformations for this functional group in synthetic chemistry. Further transformations would typically involve reactions of the other substituents on the benzene (B151609) ring or reactions of the amine product obtained after reduction.

Aza-Wittig Reaction

The Aza-Wittig reaction is a powerful method for the formation of imines from azides and phosphines. In the context of this compound, this reaction would proceed through the initial formation of an iminophosphorane intermediate upon treatment with a phosphine, such as triphenylphosphine. This intermediate can then react with a carbonyl compound, like an aldehyde or ketone, to yield an imine and triphenylphosphine oxide.

The general applicability of the Staudinger/aza-Wittig reaction has been demonstrated for the conversion of azidoesters to oxazolines. nih.gov For instance, treatment of various azidoesters with triphenylphosphine in tetrahydrofuran (B95107) leads to the corresponding oxazolines in moderate to high yields. nih.gov This intramolecular variant of the aza-Wittig reaction is highly chemoselective for forming five-membered rings and proceeds under neutral conditions. researchgate.net

Recent research has also explored the "Azide-Wittig" reaction, a related transformation that produces triazabutadienes. nih.gov This reaction's preference over the traditional aza-Wittig pathway can be controlled kinetically, highlighting the nuanced reactivity of azides. nih.gov

A general scheme for the Aza-Wittig reaction is as follows:

Step 1: Formation of the Iminophosphorane

The aryl azide reacts with triphenylphosphine to form a phosphazide, which then loses dinitrogen to generate an iminophosphorane.

Step 2: Reaction with a Carbonyl Compound

The iminophosphorane reacts with an aldehyde or ketone to form a four-membered oxazaphosphetane intermediate.

Step 3: Formation of the Imine

The oxazaphosphetane collapses to form the final imine product and triphenylphosphine oxide.

Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.org This reaction is a versatile method for converting carboxylic acids into amines, urethanes, and ureas. nih.govrsc.org The isocyanate intermediate can be trapped by various nucleophiles. wikipedia.orgorganic-chemistry.org

For an aryl azide like this compound to undergo a classic Curtius rearrangement, it would first need to be converted into an acyl azide. However, aryl azides themselves can undergo related rearrangements. The mechanism is generally considered to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

Key features of the Curtius rearrangement include:

Concerted Mechanism: Modern research suggests that the loss of nitrogen and the migration of the R-group occur simultaneously. wikipedia.org

Retention of Configuration: The migration of the R-group proceeds with full retention of its stereochemistry. nih.gov

Versatile Intermediates: The resulting isocyanate is a valuable synthetic intermediate that can react with water to form amines, alcohols to form carbamates, and amines to form ureas. wikipedia.orgorganic-chemistry.org

Studies on the Curtius rearrangement of cycloprop-1-enoyl azide have shown that the reaction can proceed with unusual facility at room temperature, highlighting the influence of the molecular structure on reactivity. nih.gov

Substitution Reactivity at Chloro and Methoxy Sites

The chloro and methoxy groups on the benzene ring of this compound are subject to nucleophilic aromatic substitution (SNAAr) reactions. The reactivity of these sites is influenced by the electronic nature of the substituents and the reaction conditions.

The azido (B1232118) group is an electron-withdrawing group, which can activate the ring towards nucleophilic attack. The chloro group is a good leaving group, making its substitution more favorable compared to the methoxy group.

Table 1: Predicted Reactivity of Chloro and Methoxy Sites

| Site | Leaving Group Ability | Activating/Deactivating Effect of Other Substituents | Predicted Reactivity |

|---|---|---|---|

| Chloro | Good | Activated by the ortho-azido and para-methoxy groups | More reactive towards nucleophilic substitution |

Cross-Coupling Reactions (e.g., Suzuki Coupling)

The chloro substituent on this compound allows for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. libretexts.org

The general catalytic cycle for the Suzuki coupling involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst adds to the aryl chloride, forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, and the desired biaryl product is eliminated, regenerating the palladium(0) catalyst.

The development of Suzuki coupling reactions involving 2-azidoarylboronic acid pinacolate esters has been reported, enabling the synthesis of functionalized 2-alkenylaryl azides. nih.gov This highlights the compatibility of the azide functionality with the conditions of Suzuki coupling. The choice of ligands and bases can be crucial for achieving high yields, especially with less reactive chlorides. libretexts.orgresearchgate.net

Azido-reductive Cyclization Strategies

The azido group in this compound is a key functional group for constructing heterocyclic rings through azido-reductive cyclization strategies. In these reactions, the azide is reduced, often in the presence of a reducing agent like a phosphine or a metal catalyst, to a reactive nitrene or amino intermediate, which then undergoes an intramolecular cyclization.

A prominent example is the use of rhodium(II) carboxylates to catalyze the C–H bond amination of vinyl or aryl azides, leading to the synthesis of indoles and other N-heterocycles. nih.gov

Solvent-Tuned Carboazidation and Diazidation of Alkenes via Iron Catalysis

While not directly involving the reactivity of this compound itself, this area of research demonstrates the broader synthetic utility of azide sources in iron-catalyzed reactions. An iron-catalyzed method for the chemoselective oxidative carboazidation and diazidation of alkenes has been developed. rsc.org This process utilizes trimethylsilyl (B98337) azide (TMSN3) as the azide source and dichloromethane (B109758) (CH2Cl2) as the chloromethyl source. rsc.org The reaction's outcome, either carboazidation or diazidation, can be controlled by the choice of solvent, which influences the generation of carbon-based or nitrogen-based radicals. rsc.org This highlights the potential for developing novel transformations involving aryl azides in the presence of suitable catalytic systems.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Systems

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For a molecule like 2-Azido-1-chloro-4-methoxybenzene, these calculations can predict its geometry, electronic properties, and spectroscopic signatures.

Density Functional Theory (DFT) has emerged as a robust method for predicting the molecular structure and electronic properties of chemical systems with a favorable balance between accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is commonly employed for such calculations, often paired with a basis set like 6-311++G(d,p) to provide a good description of the electron distribution.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.395 |

| C2-N1 Bond Length (Å) | 1.410 |

| N1-N2 Bond Length (Å) | 1.250 |

| N2-N3 Bond Length (Å) | 1.150 |

| C1-Cl Bond Length (Å) | 1.740 |

| C4-O Bond Length (Å) | 1.365 |

| C-N-N Bond Angle (°) | 115.0 |

| N-N-N Bond Angle (°) | 172.0 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules as determined by DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy (B1213986) group and the benzene (B151609) ring, while the LUMO is likely to be concentrated on the electron-withdrawing azido (B1232118) and chloro substituents. The distribution of these orbitals provides valuable information about the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Note: These energy values are hypothetical and serve to illustrate the concept of HOMO-LUMO analysis.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a quantitative picture of charge distribution and intramolecular interactions.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is its thermal or photochemical decomposition, which typically involves the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate.

By mapping the potential energy surface (PES) for the decomposition reaction, computational methods can identify the transition state structures and calculate the activation energy barriers. This information helps to predict the feasibility and kinetics of the reaction. For instance, DFT calculations can be used to locate the transition state for the concerted cleavage of the C-N and N-N bonds in the azido group. The nature of the substituents on the benzene ring (chloro and methoxy groups) can significantly influence the stability of the transition state and, consequently, the rate of the reaction.

Conformational Analysis and Energetic Stability Studies

Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. In this compound, the primary sources of conformational flexibility are the rotation around the C-N bond of the azido group and the C-O bond of the methoxy group.

Computational methods can systematically explore the conformational space by rotating these bonds and calculating the energy of each resulting structure. This analysis typically reveals one or more low-energy conformers that are likely to be populated at room temperature. Understanding the preferred conformation is crucial as it can influence the molecule's physical properties and its interactions with other molecules. The relative energetic stabilities of different conformers are determined by a combination of steric and electronic effects.

Predictive Computational Descriptors

A wide range of computational descriptors can be calculated to predict the physicochemical properties and biological activity of a molecule. These descriptors, derived from the computed electronic and structural properties, are often used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

For this compound, important computational descriptors would include:

Polarizability: This measures the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: These include chemical potential, hardness, and electrophilicity index, which are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Table 3: Hypothetical Predictive Computational Descriptors for this compound

| Descriptor | Predicted Value |

| Dipole Moment (Debye) | 2.5 |

| Polarizability (ų) | 15.0 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Note: These values are for illustrative purposes and would need to be calculated using appropriate quantum chemical methods.

Applications in Advanced Organic Synthesis

Versatile Building Blocks for Complex Molecular Architectures

Organic azides are recognized as exceptionally useful intermediates in the synthesis of nitrogen-containing compounds. nih.gov They can be viewed as "linchpin" functional groups, capable of connecting different molecular fragments or enabling intramolecular cyclizations to form heterocyclic rings. The azide (B81097) functional group in 2-Azido-1-chloro-4-methoxybenzene is a key reactive center, acting as a 1,3-dipole for cycloaddition reactions or as a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation. nih.govproquest.com This dual reactivity allows for the synthesis of diverse and complex molecular architectures.

The presence of the chloro and methoxy (B1213986) substituents on the phenyl ring further enhances the utility of this compound. These groups modulate the electronic properties of the azide and the aromatic ring, influencing its reactivity in various transformations. proquest.com They also provide additional handles for subsequent functionalization, for instance, through cross-coupling reactions at the chloro-substituted position. This multi-functional nature makes compounds like this compound valuable starting materials for creating libraries of novel compounds in fields such as medicinal chemistry and materials science. mdpi.com

Synthetic Pathways to Diverse Heterocyclic Systems

The azide group is a premier functional group for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.gov Its ability to participate in cycloaddition reactions and to generate nitrene intermediates opens up numerous synthetic pathways to five- and six-membered ring systems.

The most prominent reaction of organic azides for heterocycle synthesis is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. nih.gov The development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized this transformation, making it a cornerstone of "click chemistry". nih.govrsc.org This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups. nih.govacs.org The CuAAC reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, proceeding under mild conditions in various solvents, including water. nih.govorganic-chemistry.org

While specific examples utilizing this compound are not extensively documented, the reaction's broad scope suggests its applicability. The general transformation involves reacting the aryl azide with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). nih.gov The reaction is not significantly affected by the electronic properties of the substituents on either the azide or the alkyne. nih.gov Research on analogous systems, such as benzyl (B1604629) azide and phenyl azide, demonstrates the wide applicability of this method with various alkynes. acs.org

Table 1: Illustrative Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Aryl Azides The following table presents data for analogous reactions and is intended to demonstrate the general scope of the CuAAC reaction.

| Azide Component | Alkyne Component | Catalyst System | Product Yield | Reference |

|---|---|---|---|---|

| Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | >98% | acs.org |

| Benzyl azide | 4-Ethynyltoluene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | >98% | acs.org |

| Benzyl azide | 1-Ethynyl-4-methoxybenzene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | >98% | acs.org |

| Phenyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | >98% | acs.org |

| Phenyl azide | 1-Octyne | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | >98% | acs.org |

Formation of Furoindoles and Pyrroloindoles

Aryl azides can serve as nitrogen sources in copper-catalyzed reactions with tryptophols or tryptamines to generate 3a-amino-furoindolines and 3a-amino-pyrroloindolines, respectively. nih.gov This transformation proceeds through a nitrene transfer followed by a cyclization cascade. For example, the reaction of tryptophol (B1683683) with 1-azido-4-methoxybenzene, an analogue of the title compound, in the presence of a copper catalyst leads to the corresponding furoindole derivative. nih.gov This methodology provides a potential route for utilizing this compound to access complex, fused heterocyclic systems that are scaffolds for various alkaloids. nih.gov The reaction is generally effective for a range of substituted aryl azides and tryptamine/tryptophol derivatives.

Tetrazoles are another class of important heterocycles that can be synthesized from organic azides. The most common method is the [3+2] cycloaddition reaction between an azide and a nitrile. nih.gov This reaction can be catalyzed by various Lewis acids, with zinc salts being particularly effective. nih.gov The catalyst activates the nitrile group, lowering the energy barrier for the nucleophilic attack by the azide ion. nih.gov

The reaction of an aryl azide like this compound with an organonitrile would be expected to yield a 1,5-disubstituted tetrazole. Alternatively, using sodium azide in conjunction with an organonitrile produces a 5-substituted-1H-tetrazole. acs.orgresearchgate.net The scope of the nitrile component is broad, encompassing both aromatic and aliphatic nitriles. acs.org The reaction conditions often involve heating in a solvent like DMF or using catalysts to proceed under milder conditions. nih.govresearchgate.net

Table 2: Examples of Tetrazole Synthesis from Nitriles and an Azide Source This table shows representative transformations to illustrate the synthesis of tetrazoles. The specific use of this compound may require optimization.

| Nitrile | Azide Source | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aromatic Nitriles | NaN₃ | ZnBr₂ / H₂O, reflux | 5-Aryl-1H-tetrazoles | researchgate.net |

| Alkyl Nitriles | NaN₃ | ZnBr₂ / H₂O, reflux | 5-Alkyl-1H-tetrazoles | researchgate.net |

| Aryl Nitriles | NaN₃ | Trialkylammonium HCl (cat.) | 5-Aryl-1H-tetrazoles | acs.org |

| Aliphatic Nitriles | NaN₃ | Trialkylammonium HCl (cat.) | 5-Alkyl-1H-tetrazoles | acs.org |

Directed Synthesis of Aziridines

Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates. A primary route to their synthesis involves the reaction of an alkene with a nitrene. proquest.com Aryl azides, such as this compound, can serve as precursors to the corresponding aryl nitrenes, typically through thermal or photochemical decomposition, or more commonly, through transition metal catalysis. nih.govresearchgate.net

Rhodium(II) and Copper(I) complexes are well-known catalysts for promoting aziridination reactions from azides and olefins. nih.govrsc.org The reaction is often stereospecific, with the stereochemistry of the alkene being retained in the aziridine (B145994) product, which suggests a concerted mechanism for the nitrene transfer. nih.gov This method has been applied to a wide range of olefins, including styrenes, stilbenes, and cyclic alkenes. nih.gov While direct aziridination using non-activated precursors like anilines has been developed, azides remain a classical and effective source for the nitrene fragment required for this transformation. nih.gov

The synthesis of quinazolines, a class of bicyclic heterocycles with significant pharmacological importance, can also be approached using aryl azides. researchgate.netnih.gov One reported method involves the rhodium-catalyzed reaction of simple azides with 2-ethynyl-N-tosylanilines, which proceeds via an aerobic oxidative process to yield 2-substituted quinazolines. organic-chemistry.org Another pathway involves the reaction of N-sulfonyl-1,2,3-triazoles (derived from azides) with 2,1-benzisoxazoles, which undergoes a rhodium-catalyzed transannulation to provide quinazoline (B50416) derivatives. organic-chemistry.org These methods illustrate the potential for this compound to be converted into complex quinazoline structures, where the original azido-bearing phenyl ring becomes a substituent on the quinazoline core.

Precursors for Aza-Derivatives and Isocyanates

The azide functional group in this compound is a pivotal feature, enabling its use as a precursor for various aza-derivatives and, most notably, isocyanates through the well-established Curtius rearrangement. nih.govnih.govwikipedia.org This thermal or photochemical reaction proceeds through the decomposition of the acyl azide, derived from the corresponding carboxylic acid, to an isocyanate with the loss of nitrogen gas. nih.govnih.govwikipedia.org

The resulting isocyanate, 2-chloro-4-methoxyphenyl isocyanate, is a highly reactive intermediate that readily undergoes nucleophilic attack by a variety of compounds such as alcohols, amines, and water to yield carbamates, ureas, and primary amines, respectively. nih.govwikipedia.org The Curtius rearrangement is known for its high tolerance of various functional groups and the complete retention of the stereochemical configuration of the migrating group. nih.gov

Recent research has focused on developing milder and more efficient one-pot procedures for the Curtius rearrangement, avoiding the isolation of potentially explosive azide intermediates. nih.gov These methods often involve the in-situ formation of the acyl azide from a carboxylic acid, followed by its immediate rearrangement to the isocyanate.

While specific studies detailing the synthesis of a broad range of aza-derivatives directly from this compound are not extensively documented in publicly available literature, the established reactivity of aryl azides provides a clear pathway for such transformations. The primary application highlighted in the literature is its conversion to the corresponding isocyanate.

Table 1: General Transformations of Aryl Azides via Curtius Rearrangement

| Starting Material | Reagent/Condition | Intermediate | Product Class |

| Aryl Azide | Heat or UV light | Aryl Isocyanate | - |

| Aryl Isocyanate | Alcohol (R'-OH) | - | Carbamate (B1207046) |

| Aryl Isocyanate | Amine (R'R''NH) | - | Urea (B33335) |

| Aryl Isocyanate | Water (H₂O) | - | Amine |

Strategies for Functionalization of Organic Compounds

This compound serves as a valuable tool for the functionalization of organic compounds, primarily through the reactivity of its azide group and the subsequent isocyanate intermediate. These strategies enable the introduction of nitrogen-containing functionalities and the construction of heterocyclic systems.

One of the most significant strategies involves the [3+2] cycloaddition reaction of the azide group with unsaturated systems like alkynes and alkenes. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful method for the synthesis of 1,2,3-triazoles. rsc.org While thermal cycloadditions often lead to a mixture of regioisomers, the use of a copper(I) catalyst (CuAAC) selectively yields the 1,4-disubstituted triazole. rsc.org This "click chemistry" approach is widely used due to its high efficiency, mild reaction conditions, and broad substrate scope.

The resulting triazole ring, formed from the reaction of this compound with an alkyne, introduces a stable, aromatic, nitrogen-rich heterocycle into the target molecule. This functionalization can be crucial in the development of new pharmaceutical and materials science applications.

Furthermore, the isocyanate generated from this compound via the Curtius rearrangement is a key intermediate for functionalization. Its reaction with various nucleophiles allows for the introduction of carbamate and urea linkages, which are prevalent in many biologically active compounds.

Although direct C-H functionalization reactions involving this compound are not extensively reported, the general field of transition-metal-catalyzed C-H activation presents a promising avenue for its future applications in directly coupling this building block with other organic molecules.

Table 2: Functionalization Strategies Utilizing Aryl Azides

| Reaction Type | Reactant | Catalyst/Condition | Functional Group Introduced/Heterocycle Formed |

| [3+2] Cycloaddition | Alkyne | Heat or Cu(I) | 1,2,3-Triazole |

| [3+2] Cycloaddition | Alkene | Heat | Triazoline |

| Staudinger Reaction | Phosphine (B1218219) | - | Aza-ylide |

| Nitrene Insertion | C-H or X-H bond | Heat or light | Amine/Amide |

Applications in Materials Science Research

Surface Functionalization and Nanomaterial Synthesis

A significant challenge in materials science is the development of versatile and efficient coupling agents for functionalizing surfaces and synthesizing advanced nanomaterials. scite.ai Aryl azides, a class that includes 2-Azido-1-chloro-4-methoxybenzene, are prominent candidates for this role due to their ability to form stable covalent bonds with a wide variety of substrates. acs.orgnih.gov

Azido-functionalized compounds are designed as powerful coupling agents, with perfluorophenyl azides (PFPAs) being a well-researched example. acs.orgresearchgate.net These molecules are typically heterobifunctional, featuring two distinct reactive centers: the azide (B81097) group for surface attachment and another functional group that can be tailored for subsequent chemical reactions. nih.govresearchgate.netnih.gov This dual reactivity allows for two primary strategies for surface modification. acs.orgnih.gov

Table 1: Approaches to Surface Functionalization with Azido (B1232118) Coupling Agents

| Approach | Description |

|---|---|

| Approach 1 | The coupling agent is first attached to a molecule of interest. The resulting compound is then anchored to the material surface by activating the azide group. nih.gov |

| Approach 2 | The material surface is first functionalized with the azide-containing coupling agent. Subsequently, a second molecule or material is attached by reacting with the surface-bound azide groups. acs.orgnih.govnih.gov |

This methodology is broadly applicable to a range of materials, including polymers, oxides, carbon materials, and metal films, even those that are difficult to derivatize or lack reactive functional groups. acs.orgnih.gov The covalent bonds formed are stable, ensuring robust and long-lasting surface modification. researchgate.net

The azide group in compounds like this compound is sensitive to ultraviolet (UV) light. Upon irradiation, the azide decomposes, releasing nitrogen gas (N₂) and generating a highly reactive nitrene intermediate. rsc.orgmdpi.com This nitrene can readily insert into C-H and N-H bonds or add across C=C double bonds on a material's surface, forming strong covalent links. researchgate.netnih.gov

This photo-activation is a key advantage, as it offers precise spatial and temporal control over the functionalization process. acs.orgnih.gov Light can be directed to specific areas of a surface, allowing for the creation of patterned structures and functionally complex interfaces. acs.orgnih.gov The reaction is typically fast, often completing within minutes, which greatly improves the efficiency of the modification process. acs.orgnih.gov This technique has been successfully used to functionalize polymers, prepare hybrid nanomaterials, and conjugate ligands. acs.orgnih.gov

Polymer Chemistry and Crosslinking Technologies

In polymer science, organic azides are extensively used as crosslinking agents to alter the physical and chemical properties of polymers. nih.gov The nitrenes generated from azides can react with polymer chains, creating a three-dimensional network structure. nih.gov This process can be initiated by heat or light and is highly efficient for modifying both saturated and unsaturated polymers. nih.govnih.gov

Molecules containing multiple azide groups are employed to create novel polymer networks. nih.gov When activated, these multi-valent crosslinkers can form covalent bonds with several polymer chains simultaneously. nih.gov This transformation fundamentally changes the material's properties, such as its solubility, hardness, and thermal stability. nih.gov

The use of azide-functionalized polymers or small-molecule additives allows for the creation of well-defined microspheres with customizable degrees of crosslinking. rsc.orgresearchgate.net The extent of the reaction can be controlled, for instance, by adjusting the duration of UV irradiation, which allows for precise tuning of the final material properties. rsc.orgresearchgate.net

Table 2: Effects of Azide-Based Crosslinking on Polymer Properties

| Property | Change after Crosslinking | Rationale |

|---|---|---|

| Solubility | Decreased | Formation of an insoluble 3D network prevents polymer chains from dissolving. rsc.org |

| Hardness | Increased | Covalent links between chains restrict polymer movement, leading to a more rigid material. nih.gov |

| Thermal Stability | Increased | The crosslinked network is more resistant to thermal degradation. mdpi.com |

The performance of polymer-based electronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), is highly dependent on the morphology and stability of the active polymer layer. nih.govnih.gov Azide-based crosslinking has emerged as a critical technology to enhance the efficiency and operational lifetime of these devices. nih.govnih.gov

In organic solar cells, crosslinking the polymer blend in the active layer can prevent phase separation and inhibit the aggregation of fullerene acceptors, which are common causes of device degradation. mdpi.com For example, incorporating a small amount of a tetravalent azide crosslinker into a PTB7-Th/PC₆₁BM blend was shown to improve the film morphology, leading to better device performance. nih.gov

Similarly, in OLEDs, crosslinking the emissive or charge-transport layers helps to fabricate stable and efficient devices. mdpi.com The enhanced structural integrity of the crosslinked polymer network prevents morphological changes during device operation, leading to improved stability and efficiency. youtube.comjmaterenvironsci.com

Energetic Materials Research and Considerations

Organic azides are classified as nitrogen-rich compounds. nih.gov The decomposition of the azide group is a highly exothermic process that rapidly releases a significant volume of nitrogen gas. nih.govnih.gov This energetic characteristic makes them a subject of interest in the field of energetic materials. nih.govnih.gov

Applications in Medicinal Chemistry and Chemical Biology Building Block Perspectives

Utilization as Precursors for Pharmaceutical Agents

The structural framework of 2-Azido-1-chloro-4-methoxybenzene makes it a valuable starting material in the synthesis of various pharmaceutical agents. The presence of the chloro and methoxy (B1213986) groups on the benzene (B151609) ring influences the electronic properties and reactivity of the molecule, while the azide (B81097) group provides a reactive handle for a variety of chemical transformations. This allows for the strategic introduction of different functionalities to build complex molecular architectures.

While direct incorporation of this compound into a final drug product is not extensively documented in publicly available research, its utility lies in its role as an intermediate. The azide group can be readily converted to an amine, which is a common functional group in many pharmaceuticals. This transformation opens up pathways to a broad range of derivatives. For instance, the resulting aniline (B41778) derivative can be a key component in the synthesis of kinase inhibitors, which are a prominent class of anti-cancer drugs. The chloro and methoxy substituents can play a crucial role in modulating the binding affinity and selectivity of the final drug molecule to its biological target.

Role in the Synthesis of Biologically Active Molecules

The inherent reactivity of this compound makes it a valuable scaffold for the synthesis of novel molecules with potential biological activities. The azide group, in particular, is a versatile functional group that can participate in various reactions, including cycloadditions and reductions, to generate a diverse library of compounds for biological screening.

Development of Antifungal Compounds

While no direct synthesis of antifungal agents starting from this compound has been reported, the structural motifs present in this compound are found in known antifungal agents. For example, many antifungal drugs contain substituted aromatic rings. The chloro and methoxy groups on the phenyl ring of this compound could be strategically utilized to mimic the structural features of existing antifungal compounds or to explore new structure-activity relationships. The azide group could be transformed into a triazole ring, a key pharmacophore in many azole antifungal drugs. mdpi.comnih.gov This would involve a cycloaddition reaction with an appropriate alkyne. The resulting triazole derivative could then be further functionalized to optimize its antifungal activity.

Exploration in Anti-HIV Agent Synthesis

The synthesis of nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a key strategy in the development of anti-HIV therapies. Although there are no specific reports on the use of this compound in the synthesis of anti-HIV agents, the presence of the azido (B1232118) and methoxy groups is noteworthy. For instance, 4'-azido and 4'-methoxy substituted nucleosides have shown potent anti-HIV activity. nih.govnih.gov The azido group in these analogs plays a crucial role in their mechanism of action. The methoxy group can also influence the pharmacological properties of the molecule. This suggests that a fragment derived from this compound could potentially be incorporated into novel NNRTI scaffolds. The azido group could be retained for its biological activity or used as a synthetic handle for further modifications.

Application as Fluorescent Probes and Photoaffinity Labeling Agents

The azido group in this compound makes it a potential candidate for the development of fluorescent probes and photoaffinity labeling agents. Aryl azides are well-known photo-reactive groups that, upon irradiation with UV light, can form highly reactive nitrene intermediates. nih.govnih.gov These nitrenes can then form covalent bonds with nearby molecules, making them excellent tools for identifying and characterizing binding partners of small molecules.

While there are no specific studies detailing the use of this compound as a fluorescent probe, a closely related compound, 3-chloro-4-methoxybenzoyl chloride, has been used in the synthesis of a precursor for a carbofluorescein-based fluorescent probe. nih.gov This suggests that the 2-chloro-4-methoxyphenyl moiety can be incorporated into fluorescent dye systems. The azido group in this compound could serve as a "turn-on" trigger for fluorescence. For example, the azide could quench the fluorescence of a nearby fluorophore, and upon reaction with a specific analyte, the fluorescence could be restored.

In the context of photoaffinity labeling, a molecule of interest could be derivatized with this compound. Upon binding to its biological target, UV irradiation would lead to the formation of a covalent bond between the probe and the target protein, allowing for its identification and characterization.

Construction of Peptide Conjugates and Mimics

The azide group of this compound is a key functional group for its application in the construction of peptide conjugates and peptidomimetics. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, provides an efficient and highly specific method for conjugating the azido-containing molecule to peptides that have been modified to contain an alkyne group. nih.gov

This conjugation strategy can be used to attach the 2-chloro-4-methoxyphenyl group to peptides to study its effect on their structure, stability, and biological activity. For example, this modification could be used to create peptide-based probes or to develop novel therapeutic peptides with enhanced properties.

Furthermore, the rigid aromatic scaffold of this compound can be used to design peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability and oral bioavailability. nih.govnih.gov The 2-chloro-4-methoxyphenyl core can serve as a scaffold to which amino acid side chains or other functional groups can be attached, creating a molecule that mimics the spatial arrangement of key residues in a peptide's binding site. The azide group provides a convenient point of attachment for these functionalities.

Future Research Directions and Emerging Paradigms

Development of Innovative and Sustainable Synthetic Routes for Azidobenzenes

The synthesis of azidobenzenes, including 2-Azido-1-chloro-4-methoxybenzene, has traditionally relied on methods that are effective but may not align with modern principles of green chemistry. Future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Key areas for innovation include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety (especially when handling potentially explosive azides), and easier scalability compared to traditional batch methods. jocpr.com

Bio-inspired Catalysis: Drawing inspiration from enzymatic processes, the development of biocatalysts or biomimetic catalysts could provide highly selective and efficient routes to azidobenzenes under mild, aqueous conditions. jocpr.com

Advanced Catalytic Systems: Research into novel catalysts, such as reusable zinc-based nanocrystals for copper-free azide-alkyne cycloadditions or visible-light-promoted copper catalysis, points toward more environmentally friendly and economical synthesis pathways. rsc.orgresearchgate.netrsc.org These methods often use water as a solvent and operate under ambient conditions, significantly reducing the environmental footprint. researchgate.netrsc.org

Table 1: Comparison of Synthetic Approaches for Azidobenzenes

| Feature | Traditional Methods (e.g., Diazotization) | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often involves stoichiometric, hazardous reagents like nitrous acid. wikipedia.org | Catalytic systems, biocatalysts, light-mediated reactions. jocpr.comrsc.orgresearchgate.net |

| Solvents | Typically organic solvents. | Water, or solvent-free conditions. researchgate.netrsc.org |

| Conditions | Often requires specific temperature control (e.g., low temperatures). | Mild conditions, room temperature, atmospheric pressure. researchgate.netnih.gov |

| Safety | Handling of potentially unstable intermediates. | Improved safety profiles through flow chemistry and milder reagents. jocpr.com |

| Efficiency | Can have moderate to good yields. | Often higher yields, better selectivity, and easier purification. jocpr.com |

| Scalability | Can be challenging to scale up safely. | More readily scalable. jocpr.com |

Exploration of Unprecedented Reactivity Pathways for Diversification

The azide (B81097) functional group is renowned for its versatile reactivity, most notably in cycloaddition reactions (e.g., "click chemistry") and the Staudinger ligation. wikipedia.orgnih.gov However, the future of this compound chemistry lies in exploring less conventional reaction pathways to generate novel molecular architectures.

Future research should focus on:

Nitrene Chemistry: The thermolytic or photolytic decomposition of aryl azides generates highly reactive nitrene intermediates. wikipedia.org For this compound, this phenylnitrene could undergo various intramolecular and intermolecular reactions, such as C-H insertion or cyclization, to create complex heterocyclic systems that are otherwise difficult to access.

Novel Cycloadditions: While the [3+2] cycloaddition with alkynes is well-established, exploring reactions with different dipolarophiles or investigating transition-metal-catalyzed cycloadditions could lead to new classes of triazole-containing compounds and other heterocycles.

Discovery of Unprecedented Transformations: A key goal is the discovery of entirely new reactions. For instance, recent work has shown the unprecedented N-preferential group transfer of N-oxoammonium salts to cycloalkenes, a transformation that could potentially be adapted for azidobenzene (B1194522) derivatives to create new synthetic pathways. nih.gov

Table 2: Known and Potential Reactivity of this compound

| Reaction Type | Description | Potential Products |

|---|---|---|

| Staudinger Ligation | Reaction of the azide with a phosphine (B1218219) to form an aza-ylide, which can be hydrolyzed to an amine or trapped to form an amide bond. nih.gov | Amines, Amides |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) reaction with an alkyne to form a stable triazole ring. wikipedia.orgnih.gov | 1,2,3-Triazoles |

| Nitrene Insertion | Formation of a reactive nitrene intermediate that can insert into C-H or other bonds. wikipedia.org | Substituted anilines, Heterocycles |

| Reductive Cyclization | Intramolecular reaction, potentially involving the chloro-substituent, to form benzofused heterocycles. | Benzofused N-heterocycles |

Advanced Computational Modeling for Rational Design and Mechanism Prediction

Computational chemistry is an indispensable tool for accelerating research and discovery. For this compound, advanced computational modeling can provide deep insights that guide experimental work.

Key applications include:

Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and identify transition states for reactions involving the azide group. This is crucial for understanding the regioselectivity and stereoselectivity of cycloadditions and for predicting the outcomes of novel reactions.

Rational Design of Functional Molecules: Computational tools can predict the electronic properties, conformation, and reactivity of derivatives of this compound. This allows for the in-silico design of new molecules with tailored properties for specific applications in materials science or medicinal chemistry before committing to their synthesis. For example, modeling was used to understand the conformation of benzoate (B1203000) derivatives with a similar substitution pattern to predict their binding at biological receptors. nih.gov

Predicting Spectroscopic Properties: Modeling can help predict spectroscopic data (e.g., NMR, IR spectra), which is invaluable for characterizing new compounds synthesized from the parent molecule.

Table 3: Role of Computational Modeling in Azidobenzene Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating reaction energies. | Understanding transition states, predicting product ratios, reaction feasibility. |

| Molecular Dynamics (MD) | Simulating the behavior of molecules in solution or within a biological system. | Conformational analysis, binding interactions with proteins or materials. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with physical or biological properties. | Predicting the activity of new derivatives, guiding rational design. |

| Ab initio methods | High-accuracy calculation of molecular properties. | Precise electronic structure, bond angles, and vibrational frequencies. wikipedia.org |

Integration of Azidobenzene Chemistry into Advanced Functional Materials and Complex Biological Systems

The azide group is a powerful chemical handle for bioconjugation and materials science. nih.gov The specific structure of this compound makes it an attractive building block for creating sophisticated functional systems.

Advanced Functional Materials: The azide group can be used to "click" the molecule onto polymers, nanoparticles, or surfaces to create new materials. The presence of the chloro and methoxy (B1213986) groups can tune the electronic and physical properties of these materials, making them potentially useful in organic electronics, sensors, or smart coatings. Research on related heterocyclic systems like benzothiazines has highlighted their potential in functional materials. uab.cat

Complex Biological Systems: As a bioorthogonal chemical reporter, the azide group allows for the specific labeling of biomolecules (proteins, glycans, nucleic acids) in living cells without interfering with native biological processes. nih.gov By incorporating this compound into a probe, researchers could study biological processes with high precision. The chloro and methoxy substituents could modulate the probe's cell permeability, target affinity, or fluorescence properties. For instance, related 4-amino-5-chloro-2-methoxybenzoic acid derivatives have been shown to be potent ligands for 5-HT4 receptors, demonstrating that this substitution pattern is compatible with biological recognition. nih.gov

Table 4: Potential Applications in Materials and Biological Systems

| Area | Application | Role of this compound |

|---|---|---|

| Materials Science | Surface Modification | Covalent attachment to surfaces via click chemistry to alter properties like wettability or biocompatibility. |

| Polymer Synthesis | Incorporation into polymer chains as a monomer or for post-polymerization functionalization. | |

| Sensor Development | Use as a building block for chemosensors where binding events are detected via changes in fluorescence or electronic properties. | |

| Biological Systems | Bioimaging | As part of a fluorescent probe for labeling and visualizing specific biomolecules in living cells. nih.gov |

| Drug Discovery | A scaffold for synthesizing libraries of compounds for screening against biological targets. jocpr.com | |

| Proteomics | Tagging proteins for identification and quantification (e.g., activity-based protein profiling). |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Azido-1-chloro-4-methoxybenzene in laboratory settings?

- Methodological Answer : Prioritize engineering controls (e.g., closed systems, local exhaust ventilation) to minimize aerosolization and direct contact. Use PPE including nitrile gloves, safety goggles, and lab coats. Safety showers and eye-wash stations must be accessible . Azides are thermally sensitive; avoid friction, shock, or excessive heat. Store in cool, dry conditions away from incompatible substances (e.g., strong acids, reducing agents). Conduct small-scale stability tests before scaling reactions .

Q. How can this compound be synthesized from precursor molecules?

- Methodological Answer : A plausible route involves nucleophilic aromatic substitution (SNAr) of 1-chloro-2-fluoro-4-methoxybenzene with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1). Purify via column chromatography (silica gel, gradient elution) . Alternative routes may employ diazotization or azide transfer reagents like trimethylsilyl azide .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons as a doublet (δ 7.2–7.4 ppm for H-3/H-5) and a singlet for H-6 (δ 6.9–7.1 ppm). The methoxy group appears as a singlet (~δ 3.8 ppm) .

- IR : Confirm the azide stretch at ~2100–2150 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 197 (M⁺) with fragmentation patterns consistent with Cl and N₃ loss .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, OMe, N₃) influence the reactivity of this compound in click chemistry or cycloaddition reactions?

- Methodological Answer : The electron-withdrawing Cl and N₃ groups activate the benzene ring toward electrophilic substitution, while the methoxy group (electron-donating) directs reactivity to specific positions. Computational DFT studies (e.g., using Gaussian 16) can model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Huisgen cycloadditions . Experimentally, compare reaction rates with model compounds lacking substituents .

Q. What are the thermal decomposition pathways of this compound, and how can they be mitigated?

- Methodological Answer : Thermal gravimetric analysis (TGA) under nitrogen shows decomposition onset at ~120°C, releasing N₂ gas. Differential scanning calorimetry (DSC) reveals exothermic peaks at 130–140°C. Mitigate risks by:

- Avoiding bulk storage.

- Conducting reactions below 100°C.

- Using inert atmospheres for high-temperature steps .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) for structurally similar azido-chloro aromatics be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.